molecular formula C14H19BrClN3O B5482321 N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide

N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide

Cat. No. B5482321
M. Wt: 360.68 g/mol
InChI Key: KQTCFOMIMLHAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, also known as BPCA, is a compound that has gained interest in the scientific community due to its potential therapeutic applications. BPCA is a derivative of N-(2-chloro-4-bromophenyl)acetamide, which is a known anticonvulsant drug.

Mechanism of Action

The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal excitability. N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide may enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic effects in animal studies. N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has also been investigated for its potential to modulate neurotransmitter release and to affect ion channel function. In addition, N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been shown to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide in lab experiments is its potential as a therapeutic agent for various neurological conditions. N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has also been shown to have a low toxicity profile, making it a relatively safe compound to work with. However, one limitation of using N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide is its limited solubility in water, which may affect its bioavailability and limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide. One area of interest is the development of N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide's potential as a treatment for other neurological conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide and to identify potential side effects and drug interactions.

Synthesis Methods

N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide can be synthesized through a multistep process involving the reaction of N-(2-chloro-4-bromophenyl)acetamide with 4-ethyl-1-piperazinecarboxamide. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been studied for its potential therapeutic applications, particularly as an anticonvulsant and analgesic agent. In animal studies, N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been shown to exhibit anticonvulsant activity, as well as anti-inflammatory and analgesic effects. N-(4-bromo-2-chlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has also been investigated for its potential as a treatment for neuropathic pain and epilepsy.

properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClN3O/c1-2-18-5-7-19(8-6-18)10-14(20)17-13-4-3-11(15)9-12(13)16/h3-4,9H,2,5-8,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTCFOMIMLHAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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